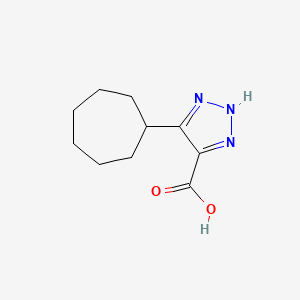
5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₁₅N₃O₂. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and a base such as sodium ascorbate .
Industrial Production Methods
In industrial settings, the synthesis of 1,2,3-triazoles can be optimized using continuous flow conditions. This method allows for the efficient production of triazoles with high yields and functional group tolerance . The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow reactors has been demonstrated to be effective for the large-scale production of triazoles .
Análisis De Reacciones Químicas
Types of Reactions
5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: Substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole alcohols or amines .
Aplicaciones Científicas De Investigación
5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Triazoles are used as building blocks in the synthesis of pharmaceuticals due to their stability and biological activity.
Chemical Biology: Triazoles are employed in bioconjugation techniques to label biomolecules.
Materials Science: Triazole derivatives are used in the development of advanced materials, including polymers and dendrimers.
Industrial Chemistry: Triazoles are utilized in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can mimic amide bonds, allowing it to interact with enzymes and receptors in biological systems . This interaction can modulate various biochemical pathways, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with similar biological activities.
1,5-Disubstituted 1,2,3-triazoles: These compounds have different substitution patterns but share similar chemical properties.
Uniqueness
5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its cycloheptyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
5-cycloheptyl-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)9-8(11-13-12-9)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,14,15)(H,11,12,13) |
Clave InChI |
KSDZPDYIOIYVIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C2=NNN=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


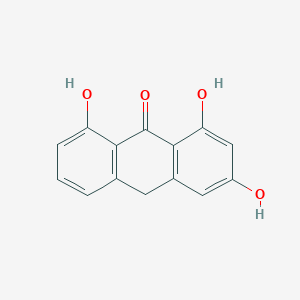
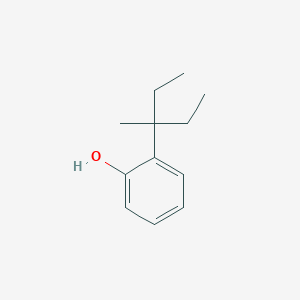
![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde](/img/structure/B13156136.png)
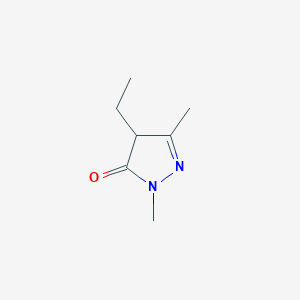

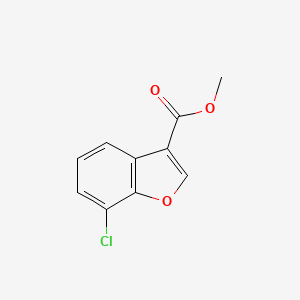
![(R)-1-((3aR,5R,6S,6aR)-6-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B13156175.png)
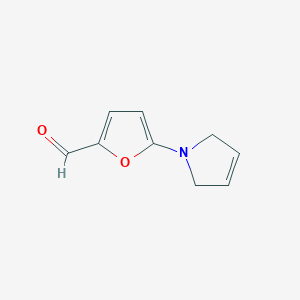
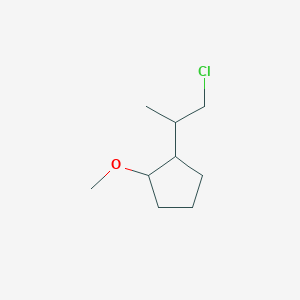

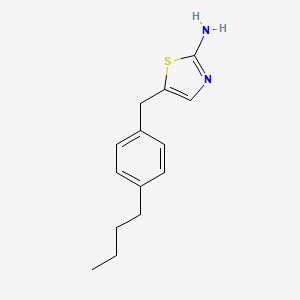
![2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13156191.png)
![3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13156196.png)
![2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13156204.png)
